(R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
CAS No.: 1479107-53-3
Cat. No.: VC4752871
Molecular Formula: C24H18F2O3
Molecular Weight: 392.402
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1479107-53-3 |
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Molecular Formula | C24H18F2O3 |
Molecular Weight | 392.402 |
IUPAC Name | 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-phenylmethoxyethyl]chromen-4-one |
Standard InChI | InChI=1S/C24H18F2O3/c1-15(28-14-16-6-3-2-4-7-16)24-22(17-8-5-9-18(25)12-17)23(27)20-13-19(26)10-11-21(20)29-24/h2-13,15H,14H2,1H3/t15-/m1/s1 |
Standard InChI Key | RHAHVVLXMMZSSR-OAHLLOKOSA-N |
SMILES | CC(C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)OCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
(R)-2-(1-(Benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one is a chiral molecule with the systematic IUPAC name 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-(phenylmethoxy)ethyl]-4H-chromen-4-one. Key identifiers and structural data are summarized below:
Property | Value | Source |
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CAS Registry Number | 1479107-53-3 | |
Molecular Formula | CHFO | |
Molecular Weight | 392.39 g/mol | |
SMILES Notation | CC@HOCc1ccccc1 | |
Density (Predicted) | 1.287 ± 0.06 g/cm | |
Boiling Point (Predicted) | 506.8 ± 50.0 °C | |
Storage Conditions | -20°C |
The compound’s structure integrates a 4H-chromen-4-one core substituted at positions 2, 3, and 6. The 2-position features an (R)-1-(benzyloxy)ethyl group, while the 3- and 6-positions are occupied by a 3-fluorophenyl moiety and a fluorine atom, respectively . The stereochemistry at the 2-position is critical for potential biological interactions, as enantiomers often exhibit divergent pharmacological profiles.
Synthesis and Manufacturing
The synthesis of (R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one likely involves multi-step protocols common to chromenone derivatives. While no direct synthesis route for this compound is documented in the provided sources, analogous methods for related fluorinated chromenones offer insights:
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Precursor Functionalization: Hydroxymethylation of 2-hydroxy-4-chromanones followed by acid dehydration has been employed to synthesize 3-(hydroxymethyl)-4H-chromen-4-ones . Adapting this approach, the 2-(1-(benzyloxy)ethyl) group could be introduced via etherification of a hydroxymethyl intermediate with benzyl bromide.
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Fluorination: Electrophilic aromatic substitution or halogen exchange reactions may install fluorine atoms at the 6-position . For example, 6-fluorochromone (CAS 105300-38-7) is commercially available and serves as a precursor for further derivatization .
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Suzuki Coupling: Palladium-catalyzed cross-coupling could attach the 3-fluorophenyl group to the chromenone core, as demonstrated in the synthesis of 7-fluoro-2-phenyl-4H-chromen-4-one .
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Chiral Resolution: The (R)-configuration at the 2-position may require asymmetric synthesis or enantiomeric separation techniques, such as chiral chromatography or kinetic resolution .
Purification typically involves silica gel flash chromatography, as evidenced by protocols for analogous compounds .
Structural Characterization
Spectroscopic Data
While specific spectral data for this compound are unavailable, related fluorinated chromenones exhibit characteristic signals:
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H NMR: Aromatic protons resonate between δ 6.8–8.2 ppm, with the benzyloxy group’s methylene protons appearing as a singlet near δ 4.5 ppm . The (R)-1-(benzyloxy)ethyl group’s methine proton (CH-O) would show coupling (J ≈ 4–6 Hz) consistent with its stereochemistry .
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C NMR: The chromenone carbonyl carbon typically appears near δ 177–178 ppm, while fluorinated aromatic carbons resonate upfield due to electron-withdrawing effects .
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HRMS: A molecular ion peak at m/z 392.39 (CHFO) confirms the molecular formula .
Crystallographic Analysis
Physicochemical Properties
Property | Value | Source |
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Solubility (Predicted) | 2.548 mg/mL (1 mM in DMSO) | |
Melting Point | Not reported | – |
Stability | Stable at -20°C; sensitive to hydrolysis |
The compound’s lipophilicity (logP ≈ 3.5, estimated) suggests moderate membrane permeability, aligning with fluorinated chromenones’ behavior . The benzyloxy group enhances solubility in organic solvents, while fluorine atoms may improve metabolic stability.
Biological and Pharmacological Significance
Chromenones and coumarins are renowned for diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial effects . While direct studies on this compound are lacking, structural analogs offer clues:
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Anticancer Potential: Fluorinated chromenones inhibit kinases and apoptosis pathways. The 3-fluorophenyl group may enhance target binding via hydrophobic interactions .
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Antioxidant Activity: The chromenone core’s conjugated system can scavenge free radicals, with fluorine atoms modulating electron density .
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Antibacterial Effects: Fluorine’s electronegativity disrupts bacterial membrane integrity, as seen in fluoroquinolones .
Further studies are needed to validate these hypotheses and explore structure-activity relationships.
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